1,3-Dimethyl-1H-Pyrazolo[3,4-b]pyridine: A Privileged Pharmacophore Hub
1,3-Dimethyl-1H-Pyrazolo[3,4-b]pyridine: A Privileged Pharmacophore Hub
The following technical guide details the biological activity, medicinal chemistry, and therapeutic potential of the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold.
Technical Guide for Drug Discovery & Medicinal Chemistry[1]
Executive Summary
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. While the unsubstituted core serves primarily as a stable lipophilic anchor, its derivatives exhibit potent biological activities ranging from Phosphodiesterase (PDE) inhibition and Adenosine Receptor antagonism to Kinase modulation (TRK, CDK, GSK-3).[1]
This guide dissects the structure-activity relationships (SAR) of this core, validating its utility as a template for designing novel therapeutics in oncology, neurology, and immunology.[1]
Structural Biology & Electronic Properties
The 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine core is defined by a fused bicyclic system containing three nitrogen atoms.[1] Its pharmacological value stems from its ability to mimic the purine ring system (adenine/guanine), allowing it to bind competitively to ATP-binding sites in kinases and nucleotide-binding pockets in GPCRs.[1]
Core Pharmacophore Features[1][2][3][4]
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N1-Methyl Group: Locks the tautomeric state of the pyrazole ring, preventing N1-H/N2-H tautomerism.[1] This ensures a predictable hydrogen-bond acceptor profile at N2 and steric bulk that fills hydrophobic sub-pockets (e.g., the sugar pocket in kinases).[1]
-
C3-Methyl Group: Provides a critical hydrophobic contact.[1][2] In adenosine receptors, this methyl group often interacts with non-polar residues (e.g., Valine/Leucine) to stabilize the ligand-receptor complex.[1]
-
Pyridine Nitrogen (N7): Acts as a key hydrogen bond acceptor, often interacting with the "hinge region" of kinase domains (similar to N1 of adenine).[1]
Table 1: Physicochemical Profile of the Core Scaffold
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Weight | ~147.18 g/mol | Low MW allows for extensive decoration (Fragment-Based Drug Design).[1][2] |
| cLogP | 1.2 - 1.5 | Moderate lipophilicity ensures good membrane permeability.[1][2] |
| H-Bond Acceptors | 2 (N2, N7) | Critical for anchoring to protein backbones.[1][2] |
| H-Bond Donors | 0 (Core only) | Derivatives often introduce donors at C4 or C6.[1][2] |
| Topology | Planar | Facilitates intercalation and stacking interactions (e.g., Phe/Tyr residues).[1][2] |
Biological Activity & Therapeutic Applications[1][2][4][5][6]
A. Phosphodiesterase (PDE) Inhibition
The 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold is structurally homologous to cGMP and cAMP .[1]
-
Mechanism: Competitive inhibition of the PDE catalytic domain.[1] The planar bicyclic system mimics the purine ring of the cyclic nucleotide substrate.[1]
-
Key Derivative: Analogues of Etazolate (SQ 20009) and Cartazolate .[1] While these often feature N1-ethyl groups, the N1-methyl variants (1,3-dimethyl) maintain PDE4 inhibitory activity, serving as anxiolytics and anti-inflammatory agents.[1]
-
Therapeutic Outcome: Elevation of intracellular cAMP levels, leading to bronchodilation (asthma/COPD) and anti-inflammatory effects.[1]
B. Adenosine Receptor Antagonism (A1/A2A/A3)
Derivatives of this scaffold act as potent antagonists for Adenosine Receptors (ARs), which are G-Protein Coupled Receptors (GPCRs).[1]
-
Target: A1 and A2B Receptors .[1]
-
Active Motif: Ethyl 4-(substituted-phenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylates .[1][2]
-
Activity Data: High affinity (
in low nM range) is observed when the C4 position is substituted with a bulky hydrophobic group (e.g., 3,5-dichlorophenoxy).[1] -
Clinical Relevance: Potential treatment for asthma (A2B antagonism) and neurodegenerative disorders (A2A antagonism).[1][2]
C. Kinase Inhibition (Oncology)
The scaffold is a bioisostere of the ATP adenine ring.[1]
-
Targets: TRK (Tropomyosin Receptor Kinase) , CDK1/2 (Cyclin-Dependent Kinase) , and GSK-3 .[1]
-
Binding Mode: The N7 nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Glu/Met backbone NH).[1] The C4 and C6 positions project substituents into the solvent-exposed or back-cleft regions of the ATP pocket.[1]
-
Recent Findings: 6-Hydrazinyl-1,3-dimethyl derivatives have shown cytotoxicity against leukemia cell lines (K562, MV4-11) by inducing apoptosis via the mitochondrial pathway.[1]
D. S1P Receptor Modulation
Recent studies (e.g., Org.[1] Biomol. Chem., 2014) highlight 4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives as selective antagonists for the Sphingosine-1-phosphate receptor 2 (S1PR2) .[1]
-
Application: Regulating vascular permeability and inflammation; potential in treating sepsis and atherosclerosis.[1]
Structure-Activity Relationship (SAR) Visualization[1][4]
The following diagram illustrates the "Rules of Substitution" for the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine core, mapping specific chemical modifications to biological outcomes.
Figure 1: SAR Map of the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold detailing functional zones for medicinal chemistry optimization.
Experimental Protocols
A. Synthesis of the Core Scaffold
The most robust method for accessing the 1,3-dimethyl core is the cyclocondensation of 5-amino-1,3-dimethylpyrazole with 1,3-dicarbonyl equivalents.[1]
Protocol: Synthesis of 4-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
-
Reagents: 5-Amino-1,3-dimethylpyrazole (1.0 eq), Ethyl acetoacetate (or Ethyl isobutyrylacetate for C4-isopropyl) (1.2 eq), Glacial Acetic Acid (Solvent).[1]
-
Procedure:
-
Work-up:
-
Yield: Typically 70–85%.[1]
-
Transformation: The resulting 4-hydroxy (or 4-one) intermediate can be converted to 4-Chloro derivatives using
(reflux, 3h), providing a versatile electrophile for reactions with amines or phenols.[1]
B. Biological Assay: Kinase Inhibition Screen (General)
To validate the activity of a 1,3-dimethyl derivative against a target like TRK or CDK:
-
Assay Platform: FRET-based assay (e.g., LanthaScreen™) or ADP-Glo™.[1]
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Procedure:
-
Incubate Kinase (5–10 nM) with the test compound (serial dilution, 1 nM – 10
M) for 15 min.[1] -
Add ATP (at
) and Substrate (e.g., Poly Glu:Tyr).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Incubate for 60 min at RT.
-
Stop reaction and detect phosphorylation.[1]
-
-
Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate
using non-linear regression (Sigmoidal Dose-Response).
Mechanism of Action Pathway (S1PR2 Example)
The following diagram illustrates how a 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivative (Antagonist) blocks the S1P signaling cascade, relevant for cancer and vascular biology.
Figure 2: Mechanism of S1PR2 antagonism by pyrazolopyridine derivatives, preventing RhoA-mediated cytoskeletal reorganization.[1]
References
-
Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines. Molecules, 2022.[1] Link
-
Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands. Organic & Biomolecular Chemistry, 2014.[1] Link
-
Pyrazolo[3,4-b]pyridine as a privileged scaffold for kinase inhibitors. European Journal of Medicinal Chemistry, 2019.[1] Link
-
Adenosine receptor antagonists: Structure-Activity Relationships. Journal of Medicinal Chemistry, 2005.[1] Link[1][2]
-
Discovery of Pyrazolo[3,4-b]pyridines as Potent PDE4 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 2002.[1] Link
